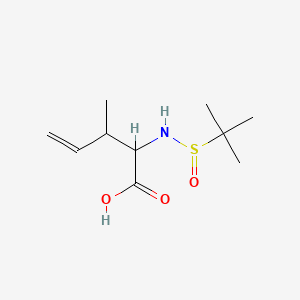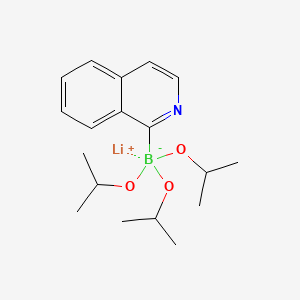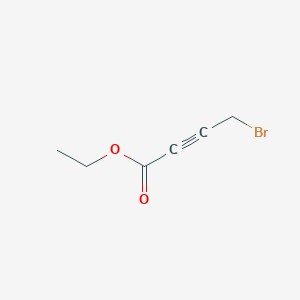
Ethyl 4-bromobut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromobut-2-ynoate: is an organic compound with the molecular formula C₆H₇BrO₂. It is a brominated ester that features a but-2-ynoate group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobut-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl but-2-ynoate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound is achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-bromobut-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the but-2-ynoate group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Hydrogen halides (HX) or halogens (X₂) in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Reactions: Formation of haloalkenes or dihalides.
Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-bromobut-2-ynoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It acts as a substrate for enzyme-catalyzed reactions, providing insights into enzyme activity and specificity .
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of ethyl 4-bromobut-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the but-2-ynoate group are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new bonds. Additionally, the triple bond can participate in addition reactions, forming various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromocrotonate: Similar in structure but with a double bond instead of a triple bond.
Ethyl 4-chlorobut-2-ynoate: Similar but with a chlorine atom instead of a bromine atom.
Methyl 4-bromobut-2-ynoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its combination of a bromine atom and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Propriétés
Formule moléculaire |
C6H7BrO2 |
|---|---|
Poids moléculaire |
191.02 g/mol |
Nom IUPAC |
ethyl 4-bromobut-2-ynoate |
InChI |
InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
Clé InChI |
XTUNBSQHSNLFLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
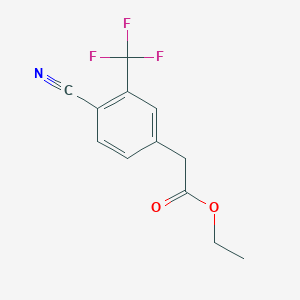
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
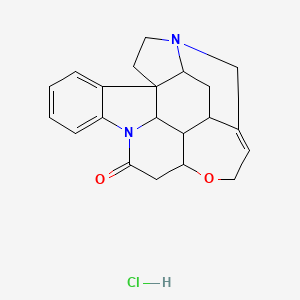
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
